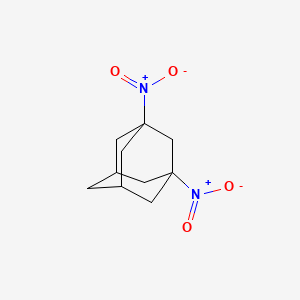
1-Methoxy-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1,3-butadiene, also known as this compound, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic ether-like odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3-butadiene can be synthesized through several methods. One common approach involves the palladium-catalyzed C–O bond formation reaction between phenols and allenylic carbonates. This method yields 2,3-allenic aromatic ethers under mild reaction conditions, with yields ranging from 70% to 99% . Another method involves the stereoselective construction of 1,3-dienes, which are key intermediates in the synthesis of 1,3-butadienyl methyl ether .
Industrial Production Methods: Industrial production of 1,3-butadienyl methyl ether typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and catalysts to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as acrolein and ketene.
Reduction: Reduction reactions can convert 1,3-butadienyl methyl ether into simpler hydrocarbons.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides, often under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products:
Oxidation: Acrolein and ketene are major products formed during oxidation.
Reduction: Simpler hydrocarbons are typically formed.
Substitution: The products depend on the specific nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-1,3-butadiene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 1,3-butadienyl methyl ether involves its interaction with molecular targets through various chemical reactions. For example, during oxidation, the compound reacts with oxygen to form reactive intermediates, which then undergo further transformations to yield products like acrolein and ketene . These reactions often involve the formation and cleavage of chemical bonds, facilitated by catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-1,3-butadiene
- 1-Methoxybutadiene
- 4-Methoxy-1,3-butadiene
- 2,3-Dimethoxy-1,3-butadiene
- 1- (Trimethylsiloxy)-1,3-butadiene
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthesis and industrial processes.
Propriétés
Formule moléculaire |
C5H8O |
|---|---|
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
1-methoxybuta-1,3-diene |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3 |
Clé InChI |
KOCUMXQOUWPSLK-UHFFFAOYSA-N |
SMILES canonique |
COC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)



![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)









